molecular formula C12H11ClN2O2 B1337172 Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 33331-57-6

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No. B1337172
CAS RN: 33331-57-6
M. Wt: 250.68 g/mol
InChI Key: HKTABMXYYNWMQH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is a compound that belongs to the class of naphthyridines, which are heterocyclic compounds containing a naphthyridine moiety. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related naphthyridine compounds has been achieved through various methods. For instance, the Pfitzinger-type condensation has been used to obtain bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, starting from 2-aminopyridine and proceeding through a condensation reaction with a 2-acetylazaaromatic species in ethanolic KOH . Another approach involves the tandem SNAr-addition-elimination reaction, which has been employed to prepare a series of N-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate esters from ethyl 2-(2-chloronicotinoyl)acetate . Additionally, the Grohe-Heitzer reaction, enhanced by microwave irradiation, has been used to synthesize ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for naphthyridone derivatives .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be modified at various positions to yield different derivatives. For example, ethyl naphth[2,3-f]isoindole-1-carboxylate exists in a 2H-form both in solution and as a solid . The structural modifications can significantly influence the electronic and steric properties of these compounds, which in turn affects their reactivity and potential applications.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo various chemical reactions, including cyclization, substitution, and dimerization. For instance, ethyl naphth[2,3-f]isoindole-1-carboxylate can dimerize under aerobic conditions to give a dianthradiazafulvalene derivative . The reactivity of these compounds can be exploited to synthesize a wide range of heterocyclic systems with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and the ability to form complexes with metals. The 4-carboxy-1,8-naphthyrid-2-yl moiety, for example, promotes lower energy electronic absorption in its metal complexes and provides a useful tether for anchoring the ligand to a semiconductor surface . The antibacterial evaluation of certain naphthyridine derivatives has shown that some compounds exhibit protective effects against E. coli and other gram-negative bacterial pathogenic infections .

Scientific Research Applications

Microwave-assisted Synthesis

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate serves as an important intermediate in the synthesis of naphthyridone derivatives, which are noted for their broad spectrum of biological activity. A microwave-assisted synthesis method has been developed, offering a simpler and more efficient approach compared to traditional methods by reducing both the time and steps required in the synthesis process. This advancement highlights the compound's utility in facilitating the preparation of biologically significant derivatives (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

Synthesis of Substituted Pyrimido and Naphthyridines

The compound has also been used as a precursor in the synthesis of nalidixic acid, which is further converted through various synthetic steps into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines. These compounds are of interest due to their potential applications in medicinal chemistry, showcasing the versatility of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate in the synthesis of complex heterocyclic structures (Plisson & Chenault, 2001).

Development of Antibacterial Compounds

Further research has demonstrated the utility of this compound in synthesizing novel azetidino[2,3- b ][1,8]naphthyridin-2(1 H )-ones and 1,2,4-triazolo [4,3 -a ][1,8] naphthyridines. These derivatives have been evaluated for their antibacterial activity, indicating the potential of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate as a precursor for developing new antibacterial agents (Mogilaiah, Reddy, Rao, & Reddy, 2003).

Ligand Synthesis for Metal Complexes

It also plays a critical role in the synthesis of 4-carboxy-1,8-naphthyridines, which are valued for their ability to lower energy electronic absorption in metal complexes and for providing a functional tether for anchoring ligands to semiconductor surfaces. This aspect underscores its significance in the field of materials chemistry, especially in applications related to photovoltaics and photocatalysis (Zong, Zhou, & Thummel, 2008).

Safety And Hazards

The safety information for Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study of Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate and similar compounds could include further exploration of their synthesis methods, reactivity, and potential applications in medicinal chemistry and materials science .

properties

IUPAC Name

ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-3-17-12(16)9-6-14-11-8(10(9)13)5-4-7(2)15-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTABMXYYNWMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441809
Record name Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate

CAS RN

33331-57-6
Record name Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product from Example 7b (1.0 g, 4.30 mmol) was reacted with 12 mL of POCl3 for 4 h following the procedure from Example 7d giving the title compound as a brownish-pink solid (619 mg, 57%).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 10 g of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate and 50 ml of phosphorus oxychloride was heated at 60°C with stirring for 1 hour. The excess phosphorus oxychloride was removed under reduced pressure and the product was poured into ice-water. The insoluble matter was filtered off, the filtrate was adjusted to pH 8 by the addition of aqueous ammonia under cooling and extracted with ether. The extracts were dried over anhydrous magnesium sulfate. Then 0.5 g of activated carbon was added to the ether extracts for decoloration. The ether extracts were filtered, concentrated to a small volume and cooled. The precipitate was filtered to provide 8.6 g of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate as yellow needles, m.p. 99°-100°C (decomp.).
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Synthesis routes and methods IV

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3-Carbethoxy-4-hydroxy-7-methyl-1,8-naphthyridine (3.8 g; 0.016 M) was suspended in POCl3 (46 ml; 0.45 M) and the mixture heated at 70°-80° C. for 4 hr. The solution was concentrated in vacuo and the residue poured carefully onto crushed ice. The resulting solution was basified with 10% aq. NaOH to pH 6 and extracted with Et2O. The Et2O extracts were combined, washed with saturated brine and dried over anhydrous MgSO4. The drying agent was removed by filtration and the filtrate was decolourised by refluxing with charcoal, filtered through Kieselguhr and evaporated to dryness in vacuo to yield the product, 3.7 g. (92%), m.p. 92°-93° C. (dec.). An analytical sample was obtained by chromatography over silica gel using CHCl3 /MeOH (9:1) as eluent. m.p. 90°-91° C. (dec.) (Found: N, 11.36; C, 57.80; H, 4.66; Cl, 14.13%. C12H11ClN2O2 requires: N, 11.18; C, 57.48; H, 4.39; Cl, 14.17%), νmax (KBr) 1720, 1600, 1580, 1470, 1260, 1213, 1170, 1022, 810 cm-1, δ [(CD3)2SO] 1.39 (t), 4.4 (q), (CH3CH2), 2.74 (s) (CH3), 7.69 (d), 8.6 (d), 9.21 (s) (heterocyclic protons), m/e 250 (M+ ; 100%), 222 (41%).
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